molecular formula C16H8Cl2F3NOS B11147340 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11147340
M. Wt: 390.2 g/mol
InChI Key: MYXJUJPYOIHQNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,6-dichloro-4-trifluoromethyl aniline, which undergoes diazotization to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate, followed by cyclization to yield the desired benzothiophene derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit GABA-gated chloride channels, leading to its high insecticidal activity . This inhibition disrupts normal cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H8Cl2F3NOS

Molecular Weight

390.2 g/mol

IUPAC Name

3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H8Cl2F3NOS/c17-9-4-5-11-12(7-9)24-14(13(11)18)15(23)22-10-3-1-2-8(6-10)16(19,20)21/h1-7H,(H,22,23)

InChI Key

MYXJUJPYOIHQNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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